6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine
Overview
Description
6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of the difluoromethoxy group and the methyl group on the indazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted indazoles.
Scientific Research Applications
6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially leading to modulation of enzyme activity or receptor binding. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-methyl-1h-indazol-3-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
6-(Trifluoromethoxy)-1-methyl-1h-indazol-3-amine: Contains a trifluoromethoxy group, which may impart different chemical and biological properties.
1-Methyl-1h-indazol-3-amine: Lacks the difluoromethoxy group, making it less lipophilic and potentially less biologically active.
Uniqueness
The presence of the difluoromethoxy group in 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine makes it unique compared to its analogs. This group can significantly alter the compound’s lipophilicity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-(difluoromethoxy)-1-methylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMIXPETPBOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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